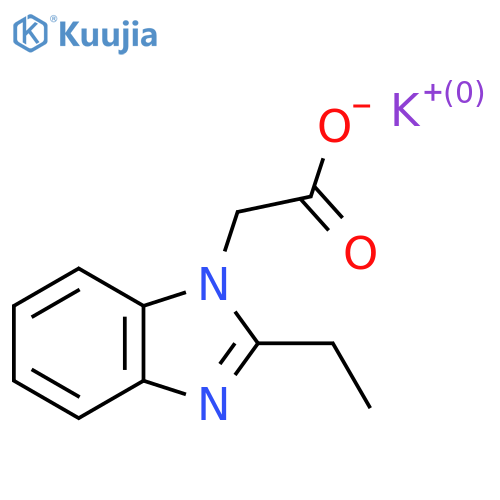Cas no 1015533-11-5 (potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate)

1015533-11-5 structure
商品名:potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate
- potassium;2-(2-ethylbenzimidazol-1-yl)acetate
-
- インチ: 1S/C11H12N2O2.K/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15;/h3-6H,2,7H2,1H3,(H,14,15);/q;+1/p-1
- InChIKey: GESFJZFRYGTGHB-UHFFFAOYSA-M
- ほほえんだ: [K+].[O-]C(CN1C2C=CC=CC=2N=C1CC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 250
- トポロジー分子極性表面積: 58
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-17714-2.5g |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 2.5g |
$978.0 | 2023-09-20 | |
| Enamine | EN300-17714-10.0g |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 10g |
$2146.0 | 2023-06-03 | |
| 1PlusChem | 1P01EIUI-5g |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 5g |
$1852.00 | 2023-12-27 | |
| A2B Chem LLC | AX56426-100mg |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 100mg |
$183.00 | 2024-04-20 | |
| Enamine | EN300-17714-5g |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 5g |
$1448.0 | 2023-09-20 | |
| Aaron | AR01EJ2U-250mg |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 250mg |
$217.00 | 2025-02-11 | |
| Aaron | AR01EJ2U-10g |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 10g |
$2976.00 | 2023-12-16 | |
| Aaron | AR01EJ2U-5g |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 5g |
$2016.00 | 2023-12-16 | |
| A2B Chem LLC | AX56426-50mg |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 50mg |
$134.00 | 2024-04-20 | |
| 1PlusChem | 1P01EIUI-250mg |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate |
1015533-11-5 | 91% | 250mg |
$300.00 | 2023-12-27 |
potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate 関連文献
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
1015533-11-5 (potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate) 関連製品
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量